molecular formula C20H18BrNO4 B12205529 (2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate

(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate

Cat. No.: B12205529
M. Wt: 416.3 g/mol
InChI Key: SVLCVHNEBRFXTG-WQRHYEAKSA-N
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Description

(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromobenzylidene group attached to a dihydrobenzofuran ring, along with a diethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between a bromobenzaldehyde derivative and the benzofuran core.

    Attachment of the Diethylcarbamate Moiety: The final step involves the reaction of the intermediate compound with diethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
  • (Z)-N-(3-bromobenzylidene)-4-((E)-phenyldiazenyl)aniline
  • N-benzyl-N-(3-bromobenzylidene)amine

Uniqueness

(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is unique due to its specific structural features, such as the combination of a bromobenzylidene group with a dihydrobenzofuran ring and a diethylcarbamate moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H18BrNO4

Molecular Weight

416.3 g/mol

IUPAC Name

[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate

InChI

InChI=1S/C20H18BrNO4/c1-3-22(4-2)20(24)25-15-8-9-16-17(12-15)26-18(19(16)23)11-13-6-5-7-14(21)10-13/h5-12H,3-4H2,1-2H3/b18-11-

InChI Key

SVLCVHNEBRFXTG-WQRHYEAKSA-N

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2

Origin of Product

United States

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